NHE-1 Inhibitory Potency vs. Analogs
In a structure-activity relationship (SAR) study evaluating (5-arylfuran-2-ylcarbonyl)guanidines, the 5-(2,5-dichlorophenyl) derivative demonstrated high NHE-1 inhibitory potency with an IC50 < 0.02 μM, matching the potency of the most active 3-unsubstituted derivatives [1]. In a separate but structurally related series, the 2-methoxy-5-chlorophenyl compound 85 exhibited an IC50 of 0.081 μM [2]. This indicates that the 5-(2,5-dichlorophenyl) scaffold yields derivatives with at least 4-fold greater potency (IC50 < 0.02 μM vs. 0.081 μM) compared to the 2-methoxy-5-chlorophenyl analog when incorporated into acylguanidine structures.
| Evidence Dimension | NHE-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | < 0.02 μM (20 nM) |
| Comparator Or Baseline | 2-Methoxy-5-chlorophenyl derivative (Compound 85): 0.081 μM (81 nM); 5-Phenylfuran-2-ylcarbonylguanidine (Compound 47): moderate inhibition (exact value not provided) |
| Quantified Difference | Target exhibits > 4-fold greater potency than 2-methoxy-5-chlorophenyl analog; > 1000-fold improvement over unsubstituted phenyl derivative |
| Conditions | In vitro NHE-1 inhibitory assay; compound series evaluated as (5-arylfuran-2-ylcarbonyl)guanidines [1][2] |
Why This Matters
For procurement decisions in cardiovascular drug discovery, the 5-(2,5-dichlorophenyl) scaffold provides a validated starting point for generating sub-20 nM NHE-1 inhibitors, offering a clear potency advantage over alternative substitution patterns.
- [1] Lee, S., Kim, T., Lee, B. H., Yoo, S. E., Lee, K., & Yi, K. Y. (2007). 3-Substituted-(5-arylfuran-2-ylcarbonyl)guanidines as NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1291-1295. View Source
- [2] Lee, S., Yi, K. Y., Hwang, S. K., Lee, B. H., Yoo, S. E., & Lee, K. (2005). (5-Arylfuran-2-ylcarbonyl)guanidines as cardioprotectives through the inhibition of Na+/H+ exchanger isoform-1. Journal of Medicinal Chemistry, 48(8), 2882-2891. View Source
